molecular formula C18H23NO3 B1203651 Isoxsuprine CAS No. 395-28-8

Isoxsuprine

Cat. No.: B1203651
CAS No.: 395-28-8
M. Wt: 301.4 g/mol
InChI Key: BMUKKTUHUDJSNZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Isoxsuprine plays a significant role in biochemical reactions by interacting with beta-adrenergic receptors. These receptors are proteins located on the surface of cells, and their activation by this compound leads to the relaxation of smooth muscles. This compound’s vasodilatory actions are more pronounced on the arteries supplying skeletal muscles than those supplying the skin . The compound also interacts with enzymes involved in the metabolic pathways, although specific enzymes and their interactions require further elucidation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating beta-adrenergic receptors, this compound induces a cascade of intracellular events that result in the relaxation of smooth muscles. This effect is particularly beneficial in conditions like Raynaud’s phenomenon and Buerger’s disease, where improved blood flow is crucial

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates target proteins, ultimately causing smooth muscle relaxation . This compound’s ability to modulate these molecular pathways underscores its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring about one hour after oral administration . The compound has a plasma half-life of approximately 1.5 hours and is primarily excreted in the urine as conjugates

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In horses, for example, this compound is used as a peripheral vasodilator at dosages ranging from 0.45 to 2.4 mg/kg body weight per day . Higher dosages can lead to adverse effects such as hypotension, tachycardia, and gastrointestinal irritation . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with beta-adrenergic receptors. The compound is metabolized in the liver, where it undergoes conjugation to form glucuronides and sulfates . These metabolites are then excreted in the urine. This compound’s effects on metabolic flux and metabolite levels are areas of active research, with potential implications for its use in various medical conditions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with beta-adrenergic receptors. The compound’s vasodilatory effects are more pronounced in skeletal muscles than in the skin . This compound is well absorbed from the gastrointestinal tract and reaches peak plasma concentrations within an hour of oral administration . Its distribution within tissues is influenced by its binding to plasma proteins and its ability to cross cell membranes.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with beta-adrenergic receptors on the cell surface. These receptors are located on the plasma membrane, where they mediate the compound’s vasodilatory effects

Chemical Reactions Analysis

Isoxsuprine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isoxsuprine has a wide range of scientific research applications:

Comparison with Similar Compounds

Isoxsuprine is often compared with other vasodilators such as amlodipine and nifedipine. Unlike these calcium channel blockers, this compound primarily acts through beta-adrenergic stimulation . This unique mechanism makes it particularly effective in conditions where beta-adrenergic agonism is beneficial. Similar compounds include:

This compound’s distinct mechanism of action and its specific applications in treating premature labor and peripheral vascular diseases highlight its uniqueness among vasodilators.

Properties

IUPAC Name

4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUKKTUHUDJSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023178
Record name Isoxsuprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-28-8
Record name Isoxsuprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxsuprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxsuprine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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